DBCO-NHCO-PEG2-maleimide

SPAAC kinetics surface immobilization bioorthogonal chemistry

DBCO-NHCO-PEG2-maleimide delivers faster SPAAC kinetics (0.34 M⁻¹ s⁻¹) than BCN linkers, enabling higher conjugation efficiency for PROTAC synthesis, ADC payload attachment, and surface immobilization. Its DBCO group is truly orthogonal to tetrazine-TCO chemistry—unlike BCN—permitting simultaneous dual-labeling without cross-interference. The PEG2 spacer balances solubility and minimal steric hindrance for systematic linker SAR studies. ≥98% purity ensures reproducible bioconjugation. Order now for accelerated PROTAC library construction and multiplexed bioorthogonal workflows.

Molecular Formula C32H34N4O7
Molecular Weight 586.6 g/mol
Cat. No. B8103899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-NHCO-PEG2-maleimide
Molecular FormulaC32H34N4O7
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37)
InChIKeyRNZYXLRPJHTQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-NHCO-PEG2-maleimide (CAS 2698339-31-8) Procurement Guide: Heterobifunctional PEG Linker for Orthogonal Bioconjugation


DBCO-NHCO-PEG2-maleimide (CAS 2698339-31-8, molecular formula C32H34N4O7, molecular weight 586.63) is a heterobifunctional polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) group at one terminus and a maleimide group at the other, connected via a PEG2 spacer and an amide bond . The DBCO moiety enables strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules without copper catalysis, while the maleimide group selectively reacts with thiols to form stable thioether bonds . This orthogonal dual reactivity, combined with a short PEG2 spacer that balances solubility enhancement against minimal structural perturbation, positions this linker as a building block for sequential bioconjugation strategies in PROTAC synthesis, antibody-drug conjugate (ADC) development, and targeted probe construction .

Why Generic Substitution of DBCO-NHCO-PEG2-maleimide with Alternative Cyclooctyne Linkers Compromises Bioconjugation Outcomes


Heterobifunctional PEG linkers featuring cyclooctyne and maleimide termini are not interchangeable due to significant differences in cyclooctyne reactivity, steric accessibility, and spacer length. Head-to-head studies comparing DBCO with bicyclononyne (BCN) demonstrate that DBCO achieves higher surface molecular immobilization density in azide-functionalized polymer brush systems [1], while direct kinetic measurements show DBCO exhibits a faster second-order rate constant (0.34 M⁻¹ s⁻¹) than BCN (0.28 M⁻¹ s⁻¹) in SPAAC ligations under comparable conditions [2]. Additionally, the PEG2 spacer in DBCO-NHCO-PEG2-maleimide provides a distinct spatial profile compared to PEG4 or PEG0 variants—affecting conjugation efficiency, linker length, and the propensity for aggregation in hydrophobic payloads [3]. Substituting without verifying these parameters risks reduced conjugation yield, altered spatial orientation of conjugated species, or compromised solubility in aqueous bioconjugation workflows.

Quantitative Differentiation Evidence for DBCO-NHCO-PEG2-maleimide: Head-to-Head Reactivity, Orthogonality, and Conformational Advantages


DBCO vs. BCN Cyclooctyne Reactivity: SPAAC Rate Constant and Surface Immobilization Density

DBCO demonstrates faster SPAAC kinetics and higher immobilization efficiency compared to bicyclononyne (BCN). In peptide ligation studies, DBCO exhibits a second-order rate constant of 0.34 M⁻¹ s⁻¹, which is 21% faster than BCN at 0.28 M⁻¹ s⁻¹ [1]. In a separate head-to-head surface study on azide-functionalized antifouling polymer brushes, DBCO achieves a higher surface density of molecular immobilization than BCN as quantified by protein binding assays [2]. This dual advantage—faster solution-phase kinetics plus superior surface attachment—makes DBCO-based linkers preferable for applications requiring rapid conjugation and high-density surface functionalization.

SPAAC kinetics surface immobilization bioorthogonal chemistry

Orthogonal Reactivity: DBCO Does Not Cross-React with Tetrazines Enabling Dual Bioorthogonal Labeling

DBCO exhibits orthogonal reactivity with respect to tetrazine-trans-cyclooctene (TCO) click chemistry, whereas alternative cyclooctynes such as BCN react with both azides and tetrazines. Specifically, DBCO does not react with tetrazines, allowing simultaneous or sequential orthogonal conjugation: azides with DBCO (via SPAAC) and trans-cyclooctenes with tetrazines (via IEDDA) [1]. In contrast, BCN participates in both SPAAC and IEDDA reactions, eliminating the ability to perform mutually exclusive dual labeling in a single pot [2]. This orthogonality is a defined, binary differentiation—not a matter of degree—that directly dictates experimental design feasibility.

bioorthogonal chemistry dual labeling SPAAC IEDDA

PEG2 Spacer Configuration: Optimized Balance Between Solubility and Minimal Spatial Perturbation

The PEG2 spacer in DBCO-NHCO-PEG2-maleimide provides a distinct structural profile compared to PEG4 and PEG0 variants. The short PEG2 chain enhances aqueous solubility and provides flexibility while maintaining compactness, minimizing steric hindrance in dual bioconjugation applications . In contrast, PEG0 (no PEG spacer) offers no solubility enhancement and may restrict conformational freedom, while longer PEG4 spacers introduce greater molecular reach but may also increase linker length beyond optimal ranges for certain PROTAC ternary complex formation. Linker length is a critical parameter in PROTAC design: even small variations in spacer length can alter degradation efficiency and target selectivity due to changes in the spatial orientation between E3 ligase and target protein ligands [1].

PROTAC linker PEG spacer conformational flexibility

Maleimide Hydrolysis Stability Profile: pH 6.5-7.5 Optimal Window with Quantified Hydrolysis Rate at Physiological pH

Maleimide groups undergo competing hydrolysis to maleamic acid, which is unreactive toward thiols. The hydrolysis rate is pH-dependent, with studies on N-alkylmaleimides showing the rate is proportional to hydroxide ion concentration between pH 7 and 9, and independent of pH below pH 4 [1]. At pH 7.4 and 37°C in PBS (10% DMSO), a representative maleimide-dye conjugate exhibited complete ring hydrolysis in less than 20 hours; notably, hydrolysis in human plasma was considerably slower, with approximately 65% hydrolysis observed over 30 hours under the same temperature conditions [2]. Vendor handling guidelines for DBCO-NHCO-PEG2-maleimide specify buffered conditions at pH 6.5-7.5 to prevent hydrolysis during conjugation . These quantitative hydrolysis timelines establish a defined experimental window: conjugation reactions should be completed within hours at pH ≤7.5 to maximize thiol-reactive maleimide availability.

maleimide stability thiol conjugation hydrolysis kinetics

Optimal Application Scenarios for DBCO-NHCO-PEG2-maleimide Based on Quantified Differentiation Evidence


PROTAC Linker Screening and Ternary Complex Optimization

DBCO-NHCO-PEG2-maleimide is specifically suited for constructing PROTAC libraries where linker length is a critical variable. The PEG2 spacer provides a defined, intermediate length distinct from PEG0 and PEG4 variants, enabling systematic evaluation of spatial requirements for efficient ternary complex formation and target protein degradation [1]. The orthogonal reactivity profile (DBCO for azide click, maleimide for thiol conjugation) supports modular assembly of PROTACs from pre-functionalized E3 ligase ligands and target protein warheads, accelerating structure-activity relationship (SAR) studies where linker geometry directly impacts DC50 values and degradation efficiency .

High-Density Surface Functionalization for Biosensors and Cell Capture Platforms

For surface immobilization applications requiring maximal molecular density, DBCO-based linkers are preferred over BCN alternatives. Direct comparative data on azide-functionalized antifouling polymer brushes demonstrate that DBCO achieves higher surface density of molecular immobilization than BCN, as quantified by protein binding assays [2]. DBCO-NHCO-PEG2-maleimide enables a sequential functionalization strategy: first, maleimide-mediated attachment to thiol-presenting surfaces or capture molecules; second, DBCO-mediated conjugation of azide-functionalized detection probes or targeting ligands, achieving high-density, oriented surface architectures for biosensing, analyte detection, and cell capture applications [2].

Dual-Color or Multiplexed Bioorthogonal Labeling in Live-Cell Imaging

DBCO-NHCO-PEG2-maleimide is uniquely positioned for dual-labeling experiments requiring mutually orthogonal click chemistry pairs. Because DBCO does not react with tetrazines, it can be paired with tetrazine-TCO chemistry for simultaneous labeling of two distinct biomolecular targets without cross-interference [3]. In contrast, BCN reacts with both azides (via SPAAC) and tetrazines (via IEDDA), precluding true orthogonality in a single pot [4]. This binary differentiation makes DBCO-containing linkers essential for multiplexed live-cell imaging, multi-payload ADC construction, and any workflow requiring two independent, simultaneous bioorthogonal conjugation events.

Antibody-Drug Conjugate (ADC) Development with Sequential Bioconjugation

In ADC construction, DBCO-NHCO-PEG2-maleimide supports a two-step orthogonal conjugation strategy: maleimide-mediated attachment to engineered cysteine residues (thiols) on the antibody scaffold, followed by DBCO-mediated SPAAC conjugation of azide-functionalized cytotoxic payloads . The PEG2 spacer provides sufficient reach for payload accessibility while minimizing the risk of aggregation associated with hydrophobic DBCO moieties when attached to larger protein conjugates [5]. The faster SPAAC kinetics of DBCO (0.34 M⁻¹ s⁻¹) relative to BCN (0.28 M⁻¹ s⁻¹) may also contribute to higher conjugation efficiency and reduced reaction time in ADC manufacturing workflows [6].

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